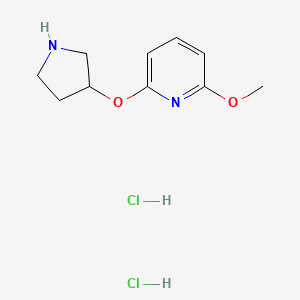![molecular formula C23H20N4O3S B2706899 ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate CAS No. 1111175-43-9](/img/structure/B2706899.png)
ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact structure analysis of this compound is not available in the current literature.Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including pyrroles, pyrimidines, and their derivatives, are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric intramolecular Michael reaction of acyclic compounds has been explored for constructing chiral building blocks for alkaloid synthesis, highlighting the significance of heterocycles in asymmetric synthesis (Y. Hirai et al., 1992). Furthermore, the synthesis of classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors showcases the application of pyrimidine derivatives in developing antitumor agents (A. Gangjee et al., 2007).
Advanced Synthesis Techniques
Microwave irradiation has been utilized for the efficient synthesis of pyrimidine derivatives, demonstrating the importance of innovative techniques in medicinal chemistry. For instance, the synthesis under microwave irradiation of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from starting compounds showcases the utility of novel synthesis methods (M. Leyva-Acuña et al., 2020).
Biological Activities and Potential Therapeutics
Pyrimidine derivatives have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting the role of these compounds in cancer therapy (A. Gangjee et al., 2003). Additionally, novel synthesis routes have led to the discovery of apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for breast cancer treatment (E. Gad et al., 2020).
Green Chemistry
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in an aqueous medium underscores the push towards more environmentally friendly chemical processes (Amrendra Kumar et al., 2017).
Mechanism of Action
Target of action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.
Mode of action
As potential kinase inhibitors, these compounds could work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that drive cell division .
Result of action
If this compound acts as a kinase inhibitor, it could potentially slow or stop the growth of cells, which could make it useful in treating diseases characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
Compounds of the pyrrolo[3,2-d]pyrimidine class have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These compounds interact with various enzymes, proteins, and other biomolecules, but the specific interactions of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE remain to be determined.
Cellular Effects
Related pyrrolo[3,2-d]pyrimidine compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to act as ATP-competitive inhibitors, with selectivity for inhibition of certain kinases
Temporal Effects in Laboratory Settings
Related compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Properties
IUPAC Name |
ethyl 4-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-8-10-17(11-9-16)27-19(28)13-31-22-21-20(25-14-26-22)18(12-24-21)15-6-4-3-5-7-15/h3-12,14,24H,2,13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGIZAIODQDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)
![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)
![ethyl 4-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2706819.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)




![2-imino-N-(3-methoxypropyl)-10-methyl-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2706834.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
